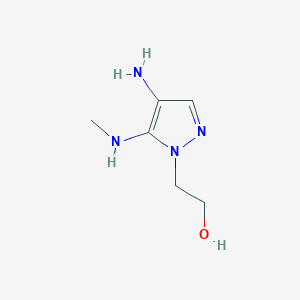
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol
Cat. No. B122302
Key on ui cas rn:
155601-26-6
M. Wt: 156.19 g/mol
InChI Key: VZUZIRNBOJGIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05663366
Procedure details


2.65 g (10 mmoles) of 3-bromo-1-(2'-hydroxyethyl)-5-methylamino-4-nitropyrazole are hydrogenated for 4 hours according to method (1). After adding 1 g (10 mmoles) sulfuric acid and 10 ml isopropanol, the product separates. 1 g (40 percent of theory) of 4-amino-1-(2'-hydroxyethyl)-5-methylaminopyrazole hydrosulfate are obtained in the form of colorless crystals with a melting point of 138° to 140° C.
Name
3-bromo-1-(2'-hydroxyethyl)-5-methylamino-4-nitropyrazole
Quantity
2.65 g
Type
reactant
Reaction Step One



Yield
40%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:6]([N+:7]([O-])=O)=[C:5]([NH:10][CH3:11])[N:4]([CH2:12][CH2:13][OH:14])[N:3]=1.S(=O)(=O)(O)O>C(O)(C)C>[NH2:7][C:6]1[CH:2]=[N:3][N:4]([CH2:12][CH2:13][OH:14])[C:5]=1[NH:10][CH3:11]
|
Inputs


Step One
|
Name
|
3-bromo-1-(2'-hydroxyethyl)-5-methylamino-4-nitropyrazole
|
|
Quantity
|
2.65 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NN(C(=C1[N+](=O)[O-])NC)CCO
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=NN(C1NC)CCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g | |
| YIELD: PERCENTYIELD | 40% | |
| YIELD: CALCULATEDPERCENTYIELD | 64% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
